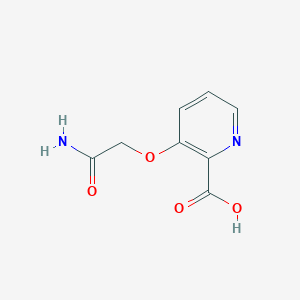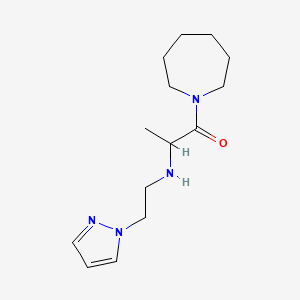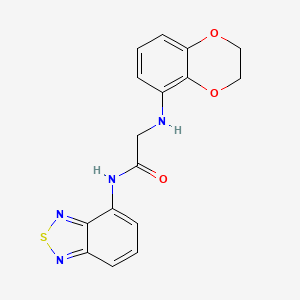![molecular formula C16H20N2O2 B7571962 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one, also known as BPAP, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the late 1990s and has since been the subject of extensive research due to its potential therapeutic applications. BPAP is a potent dopamine agonist and has been shown to have a positive effect on cognitive function, memory, and mood.
Mécanisme D'action
1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one is a potent dopamine agonist and works by stimulating dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and cognitive function. By enhancing the activity of dopamine receptors, 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one can improve cognitive function, memory, and mood.
Biochemical and physiological effects:
1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can improve cognitive function and mood. 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one has also been shown to increase the activity of acetylcholine, a neurotransmitter that is important for memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one has a number of advantages for use in lab experiments. It is a potent dopamine agonist and can be used to study the effects of dopamine on cognitive function, memory, and mood. 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one is also relatively easy to synthesize and can be obtained in pure form through a series of chromatographic techniques.
One of the limitations of using 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one in lab experiments is its potential for toxicity. 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one has not been extensively studied for its toxicity and safety profile, and caution should be exercised when using it in experiments.
Orientations Futures
There are a number of future directions for research on 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one. One area of interest is its potential use in the treatment of Parkinson's disease. 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one has been shown to have a positive effect on motor function in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic benefits in humans.
Another area of interest is the use of 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one in the treatment of depression. 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one has been shown to have a positive effect on mood in animal models of depression, and further research is needed to determine its potential therapeutic benefits in humans.
Finally, 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one may have potential applications in the field of cognitive enhancement. Its ability to improve cognitive function and memory makes it a promising candidate for further research in this area.
Méthodes De Synthèse
The synthesis of 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one involves the reaction of 1-benzofuran-2-carboxaldehyde with 2-(aminomethyl)pyrrolidine in the presence of a reducing agent. The resulting product is then purified through a series of chromatographic techniques to obtain pure 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one.
Applications De Recherche Scientifique
1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have a positive effect on cognitive function, memory, and mood. 1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one has also been studied for its potential use in the treatment of Parkinson's disease, depression, and other neurological disorders.
Propriétés
IUPAC Name |
1-[2-(1-benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(11-18-8-4-7-16(18)19)17-10-14-9-13-5-2-3-6-15(13)20-14/h2-3,5-6,9,12,17H,4,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYZKOKCNWEBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)NCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)


![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)


![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)
![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)


![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
